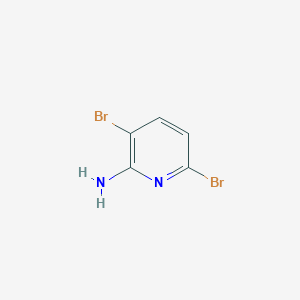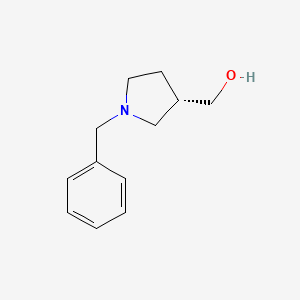
(S)-(1-Benzylpyrrolidin-3-yl)methanol
概要
説明
(S)-(1-Benzylpyrrolidin-3-yl)methanol is a chiral compound with the molecular formula C12H17NO It is characterized by the presence of a benzyl group attached to a pyrrolidine ring, which is further connected to a methanol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(1-Benzylpyrrolidin-3-yl)methanol typically involves the reduction of the corresponding ketone precursor. One common method is the asymmetric reduction of (S)-1-benzyl-3-pyrrolidinone using a chiral reducing agent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and degradation of the product. The reaction temperature and solvent choice can vary, but common solvents include ethanol or methanol, and the reaction is often performed at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors. The ketone precursor is subjected to hydrogenation in the presence of a chiral catalyst, such as a chiral rhodium or ruthenium complex. The process is optimized for high yield and purity, with careful control of reaction parameters such as pressure, temperature, and catalyst concentration.
化学反応の分析
Types of Reactions: (S)-(1-Benzylpyrrolidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of (S)-1-benzyl-3-pyrrolidinone.
Reduction: Formation of (S)-1-benzylpyrrolidine.
Substitution: Formation of various substituted pyrrolidines depending on the reagent used.
科学的研究の応用
(S)-(1-Benzylpyrrolidin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of (S)-(1-Benzylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
類似化合物との比較
(S)-(1-Benzylpyrrolidin-3-yl)methanol can be compared with other similar compounds such as:
®-(1-Benzylpyrrolidin-3-yl)methanol: The enantiomer of the compound, which may have different biological activity and properties.
(S)-1-Benzyl-3-pyrrolidinone: The ketone precursor, which lacks the hydroxyl group.
(S)-1-Benzylpyrrolidine: The fully reduced form, which lacks the hydroxyl group and has different chemical properties.
The uniqueness of this compound lies in its chiral nature and the presence of both a benzyl group and a hydroxyl group, which confer specific reactivity and potential for diverse applications.
特性
IUPAC Name |
[(3S)-1-benzylpyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-10-12-6-7-13(9-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQQBJDSKDWQMJ-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1CO)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363858 | |
| Record name | (S)-(1-Benzylpyrrolidin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78914-69-9 | |
| Record name | (S)-(1-Benzylpyrrolidin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Pyridinecarboxylic acid, 2-[[4-(1-methylethyl)phenyl]amino]-](/img/structure/B1270646.png)
![6-(Isopropylthio)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1270647.png)
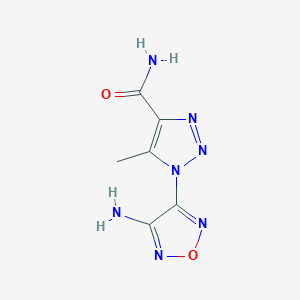
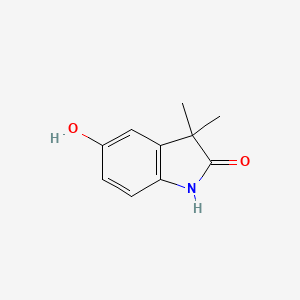
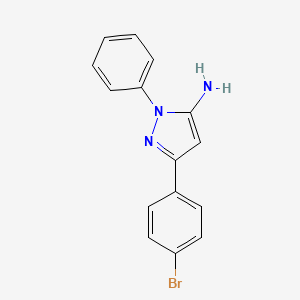

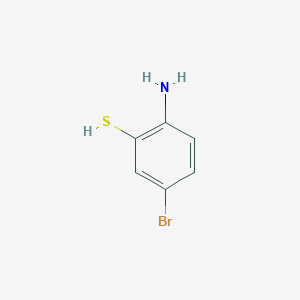
![2-amino-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1270660.png)
methanone](/img/structure/B1270661.png)
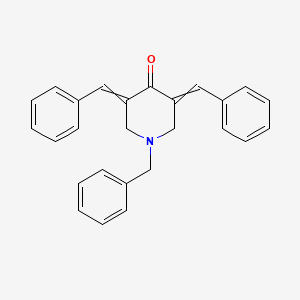


![ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B1270670.png)
